- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)
2,6-Dibromobenzyl Bromide structure
Product Name:2,6-Dibromobenzyl Bromide
CAS-nummer:93701-32-7
MF:C7H5Br3
MW:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015
Update Time:2025-05-28
2,6-Dibromobenzyl Bromide Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- Inchi: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChI-sleutel: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- LACHT: BrC1C(CBr)=C(Br)C=CC=1
Berekende eigenschappen
- Exacte massa: 327.79209g/mol
- Monoisotopische massa: 325.79414g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 95
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 2.173
- Kookpunt: 306.3°C at 760 mmHg
- Vlampunt: 136.5°C
- Brekindex: 1.636
2,6-Dibromobenzyl Bromide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D937010-100mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | D937010-500mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | D937010-1g |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$ 465.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D251023-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 10g |
$275 | 2024-08-03 | |
| eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
| TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
| Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 | |
| Enamine | EN300-1266476-0.05g |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 0.05g |
$110.0 | 2023-06-08 | |
| Enamine | EN300-1266476-0.1g |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 0.1g |
$164.0 | 2023-06-08 | |
| Enamine | EN300-1266476-0.25g |
1,3-dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 0.25g |
$234.0 | 2023-06-08 |
2,6-Dibromobenzyl Bromide Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Referentie
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
Referentie
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
Referentie
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
Referentie
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Referentie
- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
Referentie
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
Referentie
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Referentie
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
Referentie
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
Referentie
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
Referentie
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
Referentie
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
Referentie
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
Referentie
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
Referentie
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
Referentie
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
Referentie
- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
Referentie
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
Ordernummer:A937857
Voorraadstatus:in Stock
Hoeveelheid:10g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:24
Prijs ($):234.0/469.0
E-mail:sales@amadischem.com
2,6-Dibromobenzyl Bromide Gerelateerde literatuur
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
Zuiverheid:99%/99%
Hoeveelheid:10g/25g
Prijs ($):234.0/469.0